molecular formula C29H31F3N2O6 B13927959 (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide

(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide

Cat. No.: B13927959
M. Wt: 560.6 g/mol
InChI Key: VGWBBJNXIBVVEG-GOSISDBHSA-N
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Description

®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide is a complex organic compound that features a variety of functional groups, including a cyclopropane carboxamide, a benzo[d][1,3]dioxole, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the benzo[d][1,3]dioxole ring system.
  • Introduction of the difluoro substituents.
  • Synthesis of the indole moiety with appropriate functional groups.
  • Coupling of the cyclopropane carboxamide with the indole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the hydroxyl group to a ketone.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxamide group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its potential biological activity, such as binding to specific proteins or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-viral properties.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interacting with DNA or RNA: Affecting gene expression or replication.

    Modulating signaling pathways: Influencing cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indole derivatives, benzo[d][1,3]dioxole derivatives, or cyclopropane carboxamides.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, or stability.

Conclusion

®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide is a compound of significant interest due to its complex structure and potential applications in various fields

Properties

Molecular Formula

C29H31F3N2O6

Molecular Weight

560.6 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C29H31F3N2O6/c1-26(2,15-35)24-10-16-9-20(19(30)12-21(16)34(24)13-18-14-37-27(3,4)38-18)33-25(36)28(7-8-28)17-5-6-22-23(11-17)40-29(31,32)39-22/h5-6,9-12,18,35H,7-8,13-15H2,1-4H3,(H,33,36)/t18-/m1/s1

InChI Key

VGWBBJNXIBVVEG-GOSISDBHSA-N

Isomeric SMILES

CC1(OC[C@H](O1)CN2C3=CC(=C(C=C3C=C2C(C)(C)CO)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F)F)C

Canonical SMILES

CC1(OCC(O1)CN2C3=CC(=C(C=C3C=C2C(C)(C)CO)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F)F)C

Origin of Product

United States

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